Fmoc-d-Phenylalaninol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

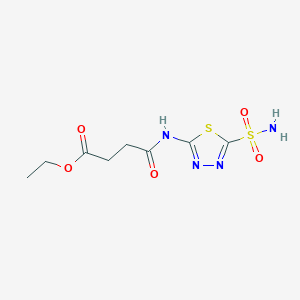

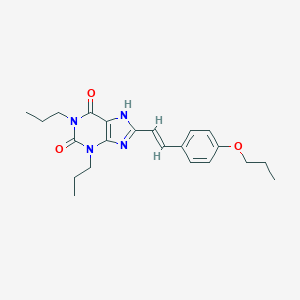

Fmoc-D-Phenylalaninol is a specialty product for proteomics research applications . It is an N-Fmoc-protected form of D-Phenylalanine, which is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body .

Synthesis Analysis

The synthesis of Fmoc-D-Phenylalaninol involves multi-step reactions . One method involves the use of sodium carbonate in water and 1,4-dioxane, followed by a reaction with trifluoroacetic acid, isopropyl alcohol, and hexane . Another method involves the synthesis of Fmoc-FFF tripeptide, containing phenylalanine residues in L or D configuration, synthesized by lipase-catalysed reversed hydrolysis reaction between a Fmoc-amino acid and a dipeptide .Molecular Structure Analysis

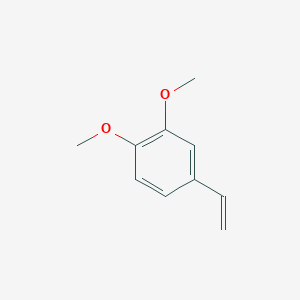

Fmoc-d-Phenylalaninol has a molecular formula of C24H23NO3 . It contains a total of 54 bonds, including 31 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

Fmoc-d-Phenylalaninol forms hydrogels that are tri-dimensional materials with a non-Newtonian flow behavior formed by networks able to encapsulate high amounts of water or other biological fluids . The mechanical properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .Scientific Research Applications

Proteomics Research

Fmoc-d-Phenylalaninol is utilized in proteomics for the synthesis of peptides and proteins. It serves as a building block in the preparation of peptide sequences used in the study of protein structure and function . The compound’s stability and compatibility with automated synthesis make it valuable for creating diverse peptide libraries for proteomic analysis.

Antibacterial Agents

Research has shown that Fmoc-d-Phenylalaninol exhibits antibacterial activity, particularly against Gram-positive bacteria . It can be incorporated into hydrogels that release the compound slowly, providing a sustained antibacterial effect which is crucial in preventing and treating infections.

Tissue Engineering

In tissue engineering, Fmoc-d-Phenylalaninol-based hydrogels offer a promising scaffold material . These hydrogels can encapsulate cells and promote tissue regeneration due to their biocompatibility and structural properties, which mimic the extracellular matrix.

Drug Delivery Systems

Fmoc-d-Phenylalaninol is instrumental in creating hydrogels that can act as carriers for controlled drug release . These hydrogels can encapsulate therapeutic agents and ensure their targeted delivery and release at the site of action, enhancing the efficacy of treatments.

Organic Synthesis

This compound is a key reagent in organic synthesis, particularly in the formation of complex organic structures . Its protective group, Fmoc, is pivotal in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.

Pharmacological Applications

Fmoc-d-Phenylalaninol hydrogels have been studied for their potential in various pharmacological applications, including as matrices for drug delivery and as scaffolds for cell growth in pharmaceutical research . Their ability to form stable structures under physiological conditions makes them suitable for these applications.

Mechanism of Action

Target of Action

Fmoc-d-Phenylalaninol, also known as Fmoc-F, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It acts as a hydrogelator, reducing the bacterial load both in vitro and in skin wound infections .

Mode of Action

Fmoc-F exhibits surfactant-like properties, with its antibacterial activity predominantly due to its release from the hydrogel . At low concentrations, Fmoc-F inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills gram-positive bacteria .

Biochemical Pathways

Fmoc-F affects the biochemical pathways related to bacterial growth and survival. It reduces the glutathione levels in bacteria, triggering oxidative and osmotic stress . It also alters the membrane permeabilization and integrity, leading to bacterial death .

Pharmacokinetics

Its ability to form self-supporting hydrogels under physiological conditions suggests potential bioavailability .

Result of Action

The result of Fmoc-F’s action is the reduction of bacterial load, both in vitro and in skin wound infections . It inhibits the growth of Gram-positive bacteria and kills them by triggering oxidative and osmotic stress and altering membrane permeabilization and integrity .

Action Environment

The action of Fmoc-F is influenced by environmental factors such as pH and temperature. The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Safety and Hazards

Future Directions

Fmoc-d-Phenylalaninol and related compounds have been investigated for their potential in drug delivery systems and biomaterials . For instance, a new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been created to improve its hydrophilicity . This hydrogel has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-Phenylalaninol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)